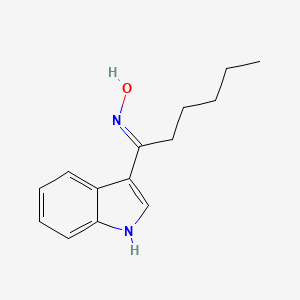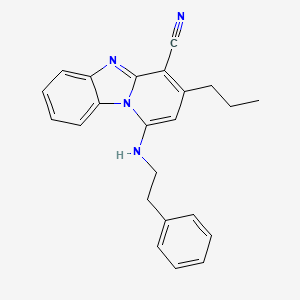![molecular formula C16H15N3O3S B11617995 2-[(Benzalamino)-(1,1-diketo-1,2-benzothiazol-3-yl)amino]ethanol](/img/structure/B11617995.png)
2-[(Benzalamino)-(1,1-diketo-1,2-benzothiazol-3-yl)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE: is a complex organic compound that features a benzaldehyde moiety linked to a benzisothiazole ring system through a hydrazone linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE typically involves the following steps:
Formation of the Benzisothiazole Ring: The benzisothiazole ring can be synthesized through the cyclization of ortho-aminobenzenesulfonamide with carbon disulfide, followed by oxidation.
Hydrazone Formation: The hydrazone linkage is formed by reacting benzaldehyde with hydrazine hydrate in the presence of an acid catalyst.
Coupling Reaction: The final step involves coupling the benzaldehyde hydrazone with the benzisothiazole derivative under controlled conditions, often using a dehydrating agent to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzaldehyde moiety, leading to the formation of benzoic acid derivatives.
Reduction: Reduction reactions can target the hydrazone linkage, potentially converting it to the corresponding amine.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Electrophilic reagents like halogens or nitrating agents can be employed under acidic conditions.
Major Products
Oxidation: Benzoic acid derivatives.
Reduction: Corresponding amines.
Substitution: Functionalized benzisothiazole derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can serve as a ligand in coordination chemistry, forming complexes with transition metals that can act as catalysts in various organic reactions.
Materials Science: It can be used in the synthesis of novel polymers and materials with unique electronic and optical properties.
Biology and Medicine
Antimicrobial Agents: The compound and its derivatives have shown potential as antimicrobial agents, inhibiting the growth of various bacterial and fungal strains.
Drug Development: It is being explored for its potential as a lead compound in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry
Dyes and Pigments: The compound can be used in the synthesis of dyes and pigments with specific color properties.
Sensors: It can be incorporated into chemical sensors for the detection of various analytes.
Mechanism of Action
The mechanism by which BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE exerts its effects is multifaceted:
Molecular Targets: It can interact with various enzymes and receptors, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-METHOXYETHYL)HYDRAZONE: Similar structure but with a methoxyethyl group instead of a hydroxyethyl group.
BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-CHLOROETHYL)HYDRAZONE: Contains a chloroethyl group instead of a hydroxyethyl group.
Uniqueness
The presence of the hydroxyethyl group in BENZALDEHYDE 1-(1,1-DIOXO-1H-1,2-BENZISOTHIAZOL-3-YL)-1-(2-HYDROXYETHYL)HYDRAZONE imparts unique properties, such as increased solubility in aqueous media and potential for hydrogen bonding, which can influence its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C16H15N3O3S |
|---|---|
Molecular Weight |
329.4 g/mol |
IUPAC Name |
2-[[(E)-benzylideneamino]-(1,1-dioxo-1,2-benzothiazol-3-yl)amino]ethanol |
InChI |
InChI=1S/C16H15N3O3S/c20-11-10-19(17-12-13-6-2-1-3-7-13)16-14-8-4-5-9-15(14)23(21,22)18-16/h1-9,12,20H,10-11H2/b17-12+ |
InChI Key |
DAAZAPCUEHVOIL-SFQUDFHCSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)/C=N/N(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
Canonical SMILES |
C1=CC=C(C=C1)C=NN(CCO)C2=NS(=O)(=O)C3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-imino-N,13-dimethyl-2-oxo-7-propyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11617912.png)
![(7Z)-7-(5-chloro-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-3-(3,5-dimethylphenyl)-3,4-dihydro-2H-[1,3]thiazolo[3,2-a][1,3,5]triazin-6(7H)-one](/img/structure/B11617917.png)

![2-{(4E)-2,5-dioxo-4-[2-(propan-2-yloxy)benzylidene]imidazolidin-1-yl}-N-(4-methylphenyl)acetamide](/img/structure/B11617927.png)
![10-acetyl-11-(3-fluorophenyl)-3-(4-methylphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11617938.png)
![2-[4-(3-chlorophenyl)piperazin-1-yl]-3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617947.png)
![ethyl 4-methyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-3,11-dioxa-9-azatetracyclo[11.4.0.02,6.07,12]heptadeca-1(17),2(6),4,7(12),13,15-hexaene-5-carboxylate](/img/structure/B11617948.png)
![3-{[(2Z)-2,3,4,5-Tetrahydro-1H-1-benzazepin-2-ylidene]amino}propanoic acid](/img/structure/B11617954.png)

![2-(4-benzylpiperidin-1-yl)-3-{(Z)-[3-(furan-2-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-7-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617972.png)
![(5Z)-5-{[1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl]methylidene}-2-(4-propoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11617988.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(2-hydroxyethyl)amino]-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11617992.png)
![3-[(Z)-(3-Cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-7-methyl-2-(4-methyl-1-piperidinyl)-4H-pyrido[1,2-A]pyrimidin-4-one](/img/structure/B11618001.png)
![2,2-Dimethyl-3-phenyl-7-(1,3,3-trimethyl-6-azabicyclo[3.2.1]oct-6-yl)hept-5-yn-3-ol](/img/structure/B11618003.png)
